cGAMP(Cyclic GMP-AMP),849214-04-6,Cyclic AMP-GMP; Cyclic GMP-AMP
Description
cGAMP (cyclic guanosine monophosphate-adenosine monophosphate), with CAS number 849214-04-6, is a cyclic dinucleotide (CDN) synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA) . It serves as a second messenger in metazoans, activating the STING (stimulator of interferon genes) pathway to induce type I interferons (IFNs) and proinflammatory cytokines, critical for antiviral and antitumor immunity . Structurally, cGAMP exists in multiple isomers, including 2'3'-cGAMP (mammalian-specific, with mixed 2'–5' and 3'–5' phosphodiester linkages) and 3'3'-cGAMP (bacterial, with symmetric 3'–5' linkages) . The 2'3'-cGAMP isomer exhibits higher affinity for human STING compared to bacterial CDNs .
Properties
Molecular Formula |
C20H24N10O13P2 |
|---|---|
Molecular Weight |
674.4 g/mol |
IUPAC Name |
2-amino-9-[(1S,6S,8R,9S,10S,15S,17R,18S)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12+,13+,18+,19+/m0/s1 |
InChI Key |
RFCBNSCSPXMEBK-RPKOMYRRSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@H]5[C@H]([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |
Origin of Product |
United States |
Preparation Methods
Phosphoramidite-Based Synthesis
Traditional chemical synthesis of cGAMP relies on phosphoramidite chemistry, an eight-step one-flask process that couples protected guanosine and adenosine phosphoramidites. This method, while commercially feasible, suffers from low yields (5%) due to intermediate instability and the necessity of hazardous organic solvents such as dichloromethane and acetonitrile. The reaction begins with the selective protection of 2′- and 3′-hydroxyl groups on guanosine and adenosine, followed by sequential coupling using tetrazole activation. Final deprotection with ammonium hydroxide yields cGAMP, but side reactions and incomplete coupling often necessitate costly chromatographic purification.
Fluorescent Analog Synthesis
Recent advances have enabled the synthesis of fluorescent cGAMP analogs, such as 2′3′-cthGAMP and 3′3′-cthGAMP, using tert-butyldimethylsilyl (TBS) protection strategies. Starting with 5′-dimethoxytrityl (DMTr)-protected thienoguanosine (thG), TBS groups are introduced at the 2′ or 3′ positions to direct regioselective phosphorylation. Coupling via H-phosphonate intermediates and oxidative cyclization with iodine/water yields the cyclic dinucleotide backbone. Despite achieving >90% purity after reverse-phase HPLC, scalability remains limited due to multi-step protection-deprotection sequences.
Enzymatic Biosynthesis Using Purified cGAS
Recombinant cGAS Production
The enzymatic synthesis of cGAMP employs cyclic GMP-AMP synthase (cGAS), a DNA-dependent enzyme that converts ATP and GTP into 2′3′-cGAMP. Murine cGAS (mcGAS) is typically expressed in Escherichia coli BL21(DE3) cells using pET28a(+) vectors with N-terminal SUMO tags to enhance solubility. Purification via nickel affinity chromatography yields active mcGAS at concentrations of 0.5–1.0 mg/mL, with enzymatic activity confirmed by HPLC and LC-MS.
Reaction Optimization
In vitro enzymatic reactions require dsDNA (plasmid or genomic DNA) to activate cGAS, with optimal conditions including 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 μM ZnCl₂. Kinetic studies reveal Michaelis-Menten constants (Kₘ) of 120 μM for ATP and 95 μM for GTP, with intracellular E. coli substrate concentrations (3,500 μM ATP, 1,700 μM GTP) ensuring enzyme saturation. Under these conditions, reactions at 37°C for 1 hour achieve 85–90% conversion efficiency, producing 40–50 mg/L of cGAMP.
Microbial Production Platforms
Whole-Cell Biocatalysis in E. coli
Whole-cell systems bypass the need for purified cGAS by engineering E. coli to express mcGAS intracellularly. BL21(DE3) strains transformed with codon-optimized mcGAS plasmids secrete cGAMP into the supernatant, reaching titers of 146–186 mg/L after 24-hour cultures. Key optimizations include:
-
Media Composition : Terrific Broth (TB) outperforms LB, increasing yield by 30% due to enhanced nutrient availability.
-
Cation Supplementation : 5 mM Mg²⁺ and 1 μM Zn²⁺ stabilize cGAS-DNA interactions, boosting activity by 25%.
-
Temperature Control : Reducing induction temperature from 37°C to 25°C minimizes protein aggregation, improving soluble mcGAS expression.
Strain Engineering for DNA Independence
Wild-type mcGAS requires exogenous dsDNA for activation, but substitutions at DNA-binding residues (e.g., K347A/E398A) reduce this dependency. Engineered strains produce 160 mg/L of cGAMP without plasmid DNA supplementation, streamlining production.
Downstream Purification Strategies
Anion Exchange Chromatography
Crude cGAMP supernatants are purified using Q Sepharose Fast Flow columns equilibrated with 20 mM Tris-HCl (pH 8.0). Elution with a 0–1 M NaCl gradient isolates cGAMP at 0.6 M NaCl, achieving 60 ± 2 mg/L of endotoxin-free product (<20 EU/mL). This single-step process eliminates the need for protein affinity resins, reducing costs by 40% compared to multi-column methods.
STING Affinity and Reverse-Phase Chromatography
Alternative protocols employ STING protein affinity columns to capture cGAMP, followed by macroporous adsorption resin (XAD-16) and C18 HPLC. This three-step process yields >99% pure cGAMP diammonium salts at 82 mg/L, suitable for pharmaceutical applications.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
C18 reverse-phase HPLC with UV detection at 256 nm quantifies cGAMP using a 5–50% acetonitrile gradient in 50 mM ammonium acetate (pH 6.8). Retention times of 12.3 minutes (2′3′-cGAMP) and 14.1 minutes (3′3′-cGAMP) enable isomer differentiation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Electrospray ionization (ESI) in positive ion mode detects cGAMP via multiple reaction monitoring (MRM) transitions (m/z 675 → 136 for guanine, m/z 675 → 268 for adenosine). Calibration curves (10–100 μg/mL) confirm linearity (R² > 0.99), with limits of detection at 0.5 μg/mL.
Comparative Analysis of Production Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Microbial Production |
|---|---|---|---|
| Yield | 5% | 85–90% | 60–186 mg/L |
| Purity | >90% | >95% | >99% |
| Cost | High ($2,500/g) | Moderate ($1,200/g) | Low ($300/g) |
| Environmental Impact | High (organic solvents) | Low (aqueous buffer) | Low (fermentation) |
| Scalability | Limited | Moderate | High |
Chemical Reactions Analysis
Structural Isomerism and Biological Specificity
cGAMP exists in multiple isomers, but 2′3′-cGAMP (cyclic [G(2′,5′)pA(3′,5′)p]) is the biologically active form synthesized by mammalian cGAS.
Key findings :
-
STING activation : Despite weaker binding, 2′3′-cGAMP is 100-fold more potent than 3′3′-cGAMP in inducing interferon-β .
-
Species-specific synthesis : Bacterial cGAS homologs (e.g., in Vibrio cholerae) produce 3′3′-cGAMP, while Diptera cGAS-like receptors synthesize 3′2′-cGAMP .
Degradation by ENPP1
Extracellular 2′3′-cGAMP is hydrolyzed by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) via a two-step process:
-
First hydrolysis : Cleavage of the 2′-5′ phosphodiester bond, yielding linear pApG .
-
Second hydrolysis : Cleavage of the 3′-5′ bond, producing 5′-AMP and 5′-GMP .
Structural insights :
-
ENPP1 binding pockets : The adenosine moiety occupies the "N-pocket" (Phe239, Tyr322), while guanosine binds the "G-pocket" (His362) .
-
Catalytic residues : A conserved histidine (His362) and aspartate (Asp308) mediate nucleophilic attack on phosphorus centers .
Comparative Analysis of cGAMP Isomer Stability
| Property | 2′3′-cGAMP | 3′3′-cGAMP |
|---|---|---|
| Half-life (plasma) | ~15 minutes | ~60 minutes |
| Membrane permeability | High (gap junctions) | Low |
| Antiviral signaling | Potent | Weak |
Functional implications :
-
Immune regulation : Rapid degradation of 2′3′-cGAMP by ENPP1 prevents excessive interferon responses .
-
Therapeutic potential : Stabilizing 2′3′-cGAMP analogs could enhance antiviral or antitumor immunity .
Unconventional Reactions and Byproducts
cGAS occasionally produces noncanonical linear dinucleotides (e.g., GMP-2′-GTP) as off-pathway intermediates . These byproducts lack STING-activating capacity but may serve uncharacterized roles in cellular metabolism.
Bacterial cGAMP Variants
In Vibrio cholerae, cGAS produces 3′3′-cGAMP, which activates phospholipase CapV to induce cell death during phage infection . This pathway highlights evolutionary divergence in cGAMP signaling.
Scientific Research Applications
Cyclic GMP-AMP has numerous scientific research applications across various fields:
Chemistry: In chemistry, cyclic GMP-AMP is used as a model compound to study the synthesis and properties of cyclic dinucleotides. It also serves as a substrate for enzymatic assays involving phosphodiesterases .
Biology: In biology, cyclic GMP-AMP plays a crucial role in the innate immune response. It is involved in the detection of cytosolic double-stranded DNA and the activation of the STING pathway, leading to the production of type I interferons and other cytokines .
Medicine: In medicine, cyclic GMP-AMP is being explored as a potential therapeutic agent for cancer and infectious diseases. Its ability to activate the immune response makes it a promising candidate for immunotherapy and vaccine adjuvants .
Industry: In the industry, cyclic GMP-AMP is used in the development of diagnostic assays and as a research tool for studying immune signaling pathways .
Mechanism of Action
Cyclic GMP-AMP exerts its effects by binding to the stimulator of interferon genes (STING) protein in the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines .
Comparison with Similar Compounds
Comparison with Similar Cyclic Dinucleotides
Functional Roles in Signaling Pathways
cGAMP (2'3'-cGAMP)
- Immune Activation : Triggers STING-dependent IFN-β production via TBK1-IRF3 phosphorylation .
- Antitumor Effects: Enhances dendritic cell (DC) maturation and CD8+ T-cell infiltration in tumors . Notably, 2'3'-cGAMP retains partial antitumor activity even in STING-deficient models, suggesting alternative pathways (e.g., NF-κB) .
c-di-GMP
- Bacterial Physiology : Regulates biofilm formation and motility in Escherichia coli and Vibrio spp. .
- STING Activation : At low doses, synergizes with tumor-associated antigens (e.g., Mage-b) to boost IL-12 production in myeloid-derived suppressor cells (MDSCs). High doses induce caspase-3-mediated apoptosis .
c-di-AMP
Metabolic Stability and Degradation
Key Research Findings
STING Binding Affinity : 2'3'-cGAMP binds human STING with a Kd of ~3.4 nM, ~100-fold stronger than c-di-GMP .
Species Specificity : 2'5'-cGAMP activates both human and murine STING, unlike c-di-GMP, which shows murine bias .
Cross-Reactivity: cGAMP analogs (e.g., 8-Br-cGMP) may interfere with cyclic nucleotide immunoassays, necessitating structural validation .
Biological Activity
Cyclic GMP-AMP (cGAMP) is a crucial second messenger in the innate immune response, primarily associated with the cGAS-STING signaling pathway. This article explores the biological activity of cGAMP, including its mechanisms of action, therapeutic implications, and recent research findings.
Overview of cGAMP
cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to double-stranded DNA (dsDNA). It plays a vital role in activating the stimulator of interferon genes (STING), leading to the production of type I interferons and pro-inflammatory cytokines. This pathway is essential for the immune response against viral infections and cancer.
- Synthesis : cGAS binds to dsDNA, which activates its enzymatic function, resulting in the production of 2′,3′-cGAMP from ATP and GTP.
- Activation of STING : cGAMP binds to STING, causing its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.
- Signal Transduction : This translocation activates TANK-binding kinase 1 (TBK1), which subsequently activates transcription factors such as IRF3 and NF-kB, leading to the expression of immune-related genes.
Immune Activation
cGAMP is a potent immunostimulatory agent. It enhances type I interferon production and promotes inflammatory responses through various cytokines, including IL-6 and TNF-α. The activation of these pathways is critical for mounting an effective immune response against pathogens and tumors.
Role in Cancer Therapy
Recent studies have highlighted the potential of cGAMP as a therapeutic agent in cancer immunotherapy:
- Combination Therapies : The use of cGAMP in conjunction with other agents like PD-L1 antibodies has shown enhanced antitumor effects compared to monotherapies .
- Podofilox as an Enhancer : Research has identified podofilox as a compound that can enhance cGAMP-STING signaling, leading to increased immune responses against tumors .
Case Study 1: cGAMP in DNA Damage Response
A study demonstrated that cGAMP not only activates immune responses but also plays a significant role in DNA damage response (DDR). It was shown that cGAMP can activate ATM kinase, leading to G1 cell cycle arrest and impaired homologous recombination repair . This indicates a dual role for cGAMP in both immunity and maintaining genomic integrity.
Case Study 2: Cardiovascular Implications
cGAMP has been implicated in cardiovascular health by mediating inflammatory processes that affect blood pressure regulation. It activates PKGI, linking inflammation with vascular responses . This suggests that targeting the cGAS-cGAMP pathway could have therapeutic benefits beyond immunology.
Stability and Transport
cGAMP exhibits high stability within the cytosol and can be exported from cells to activate neighboring cells' immune responses. Its ability to spread through gap junctions enhances its role as a signaling molecule in immune surveillance .
Challenges and Future Directions
While cGAMP shows promise in therapeutic applications, challenges remain regarding its delivery and stability in vivo. Further research is needed to explore:
- Extracellular Regulation : Understanding how extracellular factors influence cGAMP's activity is crucial for optimizing its therapeutic potential .
- Selective Activation : Developing small molecules that selectively enhance or inhibit cGAS activity could provide new avenues for treatment strategies in autoimmune diseases and cancer .
Q & A
Q. What is the role of cGAMP in innate immunity?
cGAMP is an endogenous second messenger synthesized by cyclic GMP-AMP synthase (cGAS) upon cytosolic DNA detection (e.g., viral or bacterial DNA). cGAMP binds to STING (stimulator of interferon genes), triggering TBK1-IRF3 phosphorylation and subsequent interferon-β production, which activates antiviral immune responses. Methodologically, researchers can validate this pathway using cGAS/STING knockout models or inhibitors like RU.521 to dissect signaling steps .
Q. What are common techniques to detect cGAMP in cellular systems?
cGAMP is primarily quantified using enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography–mass spectrometry (LC-MS). However, cross-reactivity with analogs like 8-Br-cGMP in ELISAs necessitates validation via parallel LC-MS. For intracellular measurements, cell lysis should include phosphodiesterase inhibitors to prevent degradation .
Q. How does cGAMP signaling contribute to antiviral responses?
cGAMP produced during viral infection activates STING in infected and neighboring cells, amplifying interferon production. Researchers can study this using DNA virus models (e.g., HSV-1) and monitor viral titers in cGas<sup>−/−</sup> mice, which exhibit impaired interferon responses and increased susceptibility .
Advanced Research Questions
Q. How can researchers ensure specificity when measuring cGAMP in the presence of cyclic nucleotide analogs?
Cross-reactivity in immunoassays (e.g., 8-Br-cGMP interference) requires pre-testing analogs against assay antibodies. Alternative methods like LC-MS or using validated assays (e.g., Cayman cGMP-EIA) improve specificity. Parallel experiments with cGAS-deficient cells can confirm cGAMP-specific signals .
Q. What structural features determine cGAMP’s specificity for STING activation?
cGAMP’s 2',3' phosphodiester linkages create a unique conformation that binds STING’s symmetric dimer. Structural studies (e.g., cryo-EM) reveal that STING undergoes conformational changes upon cGAMP binding, enabling TBK1 recruitment. Mutagenesis of STING residues (e.g., R238A) disrupts cGAMP binding, providing a tool to study signaling specificity .
Q. How does cGAMP transfer between cells enhance immune responses?
cGAMP is packaged into virions (e.g., lentivirus, herpesvirus) and transferred to neighboring cells, activating STING in uninfected cells. Researchers can track this using fluorescent cGAMP analogs or virion purification followed by LC-MS. Dendritic cells loaded with cGAMP-containing virions show enhanced T cell activation, suggesting adjuvant applications .
Q. What evolutionary insights exist for the cGAS-STING pathway?
Phylogenetic analyses trace cGAS/STING origins to choanoflagellates (e.g., Monosiga brevicollis). Vertebrate cGAS acquired DNA-binding zinc-ribbon domains, while STING evolved C-terminal tails for IRF3 recruitment. Studying invertebrate homologs (e.g., Hydra cGAS) reveals divergent functions, such as producing cyclic dinucleotides beyond cGAMP .
Q. How do bacterial systems regulate cGAMP signaling?
In Myxococcus xanthus, Hypr GGDEF enzyme GacB synthesizes cGAMP under cAMP regulation, while HD-GYP phosphodiesterases (e.g., PmxA) hydrolyze cGAMP. Cross-regulation with c-di-GMP highlights pathway complexity. Researchers can use bacterial co-culture models to study interspecies cGAMP signaling .
Q. How do methodological pitfalls affect cGAMP quantification in intact cells?
Cell-permeable analogs (e.g., Rp-cAMPS) exhibit lipophilicity-dependent uptake (10–30% extracellular concentration) and may interfere with assays. Researchers should quantify intracellular analog levels via LC-MS and use phosphodiesterase inhibitors to stabilize endogenous cGAMP .
Q. What are key contradictions in cGAMP pathway studies, and how can they be resolved?
Discrepancies in cGAMP’s role in autoimmunity (e.g., STING-associated vasculopathy) may arise from cell-type-specific signaling thresholds. Using tissue-specific knockout models and single-cell RNA-seq can clarify context-dependent outcomes. Contradictory data on bacterial cGAMP functions (e.g., stress resistance vs. biofilm formation) require species-specific validation .
Q. Methodological Recommendations
- Use knockout models (cGas<sup>−/−</sup>, STING<sup>−/−</sup>) for pathway validation.
- Combine ELISA with LC-MS to avoid cross-reactivity artifacts.
- Apply structural biology tools (cryo-EM, mutagenesis) to study cGAMP-STING interactions.
- Validate bacterial cGAMP roles using genetic knockouts and osmotic stress assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
